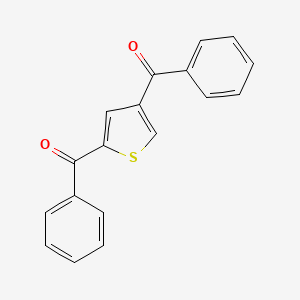

2,4-Dibenzoylthiophene

Description

The exact mass of the compound 2,4-thienediylbis(phenylmethanone) is 292.05580079 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-benzoylthiophen-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-16(21-12-15)18(20)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLMOUZZPZRFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CS2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 2,4 Dibenzoylthiophene

Role in Polymer Chemistry

The compound can be utilized in polymer science both as an initiator for polymerization and as a monomeric building block for novel polymer backbones.

Benzophenone and its derivatives are classic Type II photoinitiators. sigmaaldrich.com Upon absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a co-initiator (such as an amine or thiol) to generate free radicals. researchgate.net These radicals subsequently initiate the chain polymerization of monomers like acrylates and methacrylates.

The presence of two benzoyl groups in 2,4-Dibenzoylthiophene suggests it could function as an efficient photoinitiator. Its incorporation into a polymerizable system could offer advantages such as improved compatibility and reduced migration compared to smaller, monofunctional benzophenone molecules. researchgate.net

Thiophene-containing polymers are a cornerstone of organic electronics due to their semiconducting properties. This compound can serve as a monomer in polymerization reactions. The ketone functionalities can be chemically modified (e.g., through reduction or conversion to other groups) to tune the electronic properties of the resulting polymer. Alternatively, the thiophene (B33073) ring itself can be polymerized through electrochemical or metal-catalyzed methods to create a π-conjugated backbone, with the benzoyl groups acting as pendant side chains that influence solubility, morphology, and electronic energy levels. frontiersin.orgmdpi.com

Use in Organic Electronics

The electronic properties inherited from the thiophene core make this compound and polymers derived from it promising candidates for use in various organic electronic devices. researchgate.net

Thiophene-based materials are widely used as emitters or host materials in the emissive layer of OLEDs. The fluorescence properties of this compound could be harnessed for this purpose. By modifying the benzoyl groups with various electron-donating or electron-withdrawing substituents, its emission color and efficiency could be fine-tuned. The benzophenone unit is also known for its ability to promote intersystem crossing, a property useful in the design of emitters for thermally activated delayed fluorescence (TADF) OLEDs.

In organic solar cells, thiophene-based polymers often serve as the electron-donor material in the bulk heterojunction active layer. The absorption spectrum and energy levels (HOMO/LUMO) of a polymer determine its effectiveness in harvesting sunlight and generating charge. The structure of this compound allows for the synthesis of donor-acceptor polymers with tunable band gaps, a key strategy for optimizing the power conversion efficiency of OPVs. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2,4 Dibenzoylthiophene

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For 2,4-Dibenzoylthiophene (C₁₈H₁₂O₂S), HRMS can verify its molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization techniques like electron impact (EI), the molecular ion of this compound becomes energetically unstable and breaks down into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure.

The expected fragmentation of this compound would primarily involve cleavages at the carbonyl groups. Key fragmentation pathways would include:

Loss of a benzoyl radical (•COC₆H₅): This would result in a significant fragment ion corresponding to the benzoyl-substituted thiophene (B33073) cation.

Formation of the benzoyl cation ([C₆H₅CO]⁺): A prominent peak at m/z 105 is highly characteristic of benzoyl-containing compounds. This is a very stable acylium ion.

Loss of a phenyl radical (•C₆H₅): Cleavage of the phenyl group from the benzoyl moiety would lead to another set of fragment ions.

Cleavage of the entire benzoyl group: This would result in ions corresponding to the thiophene core.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and how it packs within a crystal lattice. mdpi.com

For this compound, a successful single-crystal XRD analysis would reveal:

The precise geometry of the thiophene ring.

The planarity of the benzoyl groups.

Intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, that govern the crystal packing.

This information is crucial for understanding the solid-state properties of the material. The data obtained from XRD is typically presented in a crystallographic information file (CIF) and includes key parameters such as the crystal system, space group, and unit cell dimensions.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit that forms the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

Vibrational Spectroscopy Methodologies (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for a compound. libretexts.org

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations (stretching, bending, etc.). The functional groups within a molecule have characteristic absorption frequencies. For this compound, key diagnostic peaks in the FT-IR spectrum would include:

C=O Stretch: A strong, sharp absorption band typically in the region of 1650-1680 cm⁻¹, characteristic of the aryl ketone carbonyl group.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region. vscht.cz

Thiophene Ring Vibrations: Characteristic bands associated with the C-S and C=C vibrations of the thiophene ring. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While the selection rules differ from IR, it provides complementary information. Often, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals. For this compound, the symmetric stretching of the aromatic rings would be expected to be strong in the Raman spectrum.

The combination of FT-IR and Raman provides a more complete vibrational analysis of the molecule. libretexts.org

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1680 - 1650 | 1680 - 1650 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600 - 1400 | 1600 - 1400 | Medium-Strong |

| Thiophene Ring Stretch | ~1520, ~1410, ~1350 | ~1520, ~1410, ~1350 | Medium |

| C-S Stretch | 850 - 600 | 850 - 600 | Medium |

Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transitions

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels. libretexts.org

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light as a function of wavelength. This absorption corresponds to the promotion of electrons from lower energy orbitals (like bonding π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). libretexts.org The structure of this compound contains extensive conjugation between the phenyl rings, the carbonyl groups, and the thiophene ring, creating a large chromophore. This would be expected to result in strong absorptions in the UV region. The primary electronic transitions would be:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or sulfur lone pairs) to a π* anti-bonding orbital. libretexts.org

Fluorescence and Phosphorescence: After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting light. This process is known as luminescence.

Fluorescence is the emission of light from the relaxation of an electron from an excited singlet state to the ground singlet state. It is a rapid process.

Phosphorescence is the emission of light from an excited triplet state to the ground singlet state. This transition is spin-forbidden and therefore occurs much more slowly.

The emission spectra (both fluorescence and phosphorescence) are typically red-shifted (occur at longer wavelengths) compared to the absorption spectrum. Studying the luminescence properties of this compound can provide insights into the nature of its excited states and its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs).

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| UV-Vis Absorption | Wavelengths of maximum absorption (λₘₐₓ) | Characterizes the electronic transitions (π → π, n → π) within the conjugated system. |

| Fluorescence Emission | Wavelengths of emitted light from the excited singlet state | Provides information on the energy of the first excited singlet state and the molecule's potential as a fluorophore. |

| Phosphorescence Emission | Wavelengths of emitted light from the excited triplet state | Provides information on the energy of the triplet state and intersystem crossing efficiency. |

Despite a comprehensive search of scientific literature, no specific electrochemical analysis data for the compound this compound, using techniques such as Cyclic Voltammetry or Differential Pulse Voltammetry, could be located.

Therefore, the requested article section "5.6. Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)" focusing solely on this compound and including detailed research findings and data tables cannot be generated at this time due to the absence of available scientific data.

Development and Investigation of 2,4 Dibenzoylthiophene Derivatives and Analogues

Synthesis and Comprehensive Characterization of Substituted Analogues

The synthesis of substituted analogues of 2,4-dibenzoylthiophene involves a variety of established organic reactions, allowing for the introduction of diverse functional groups on both the thiophene (B33073) and the benzoyl moieties. The resulting compounds are then rigorously characterized to confirm their structures.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several routes. A common approach would be the Friedel-Crafts acylation of a suitably substituted thiophene. Alternatively, modifications can be made to pre-formed this compound.

Substitution on the Phenyl Rings : The benzoyl groups can be substituted with a range of electron-donating or electron-withdrawing groups. For example, the synthesis of derivatives with nitro groups can be achieved, and these nitro groups can subsequently be reduced to amino groups using reagents like sodium borohydride and tin(II) chloride dihydrate. mdpi.com These amino groups can then be further modified.

Cyclization and Condensation Reactions : The core structure can be built or modified using cyclization and condensation reactions. For instance, intramolecular cyclization under basic conditions is a key step in the chemoselective synthesis of some thiophene derivatives. nih.gov Knoevenagel condensation can also be employed to introduce further complexity to the molecule. rsc.org

Comprehensive Characterization

Once synthesized, the novel this compound analogues are subjected to a suite of analytical techniques to unambiguously determine their chemical structure and purity.

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the molecular structure. researchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For example, the protons on the thiophene ring would have characteristic chemical shifts that would be influenced by the substituents on the benzoyl rings.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. sphinxsai.com The strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl groups would be a key diagnostic feature in the IR spectrum of these compounds.

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. researchgate.netresearchgate.netmdpi.com This technique can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

A hypothetical data table for the characterization of a substituted this compound analogue is presented below.

| Compound | Substituent (R) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |

| I | H | 7.4-8.0 (m, Ar-H), 8.2 (s, Th-H) | 128-140 (Ar-C), 145 (Th-C), 185 (C=O) | 1650 (C=O) |

| II | 4-NO2 on one benzoyl | 7.5-8.5 (m, Ar-H), 8.3 (s, Th-H) | 124-150 (Ar-C), 146 (Th-C), 184 (C=O) | 1655 (C=O), 1520, 1345 (NO2) |

| III | 4-NH2 on one benzoyl | 6.7-7.9 (m, Ar-H), 8.1 (s, Th-H) | 114-152 (Ar-C), 144 (Th-C), 185 (C=O) | 1645 (C=O), 3350, 3450 (NH2) |

This table is for illustrative purposes and the data are hypothetical.

Strategies for Heterocyclic Ring Modifications and Fused Systems

Modifying the central thiophene ring of this compound or constructing fused heterocyclic systems can lead to compounds with significantly different electronic, physical, and biological properties.

Heterocyclic Ring Modifications

Bioisosteric Replacement of the Thiophene Ring : The thiophene ring itself can be considered a bioisostere of a benzene ring. cambridgemedchemconsulting.com Further modifications can involve replacing the thiophene with other five-membered heterocyclic rings such as furan, pyrrole, or selenophene. These changes alter the aromaticity, electronic nature, and hydrogen bonding capacity of the core structure. Another strategy is the replacement of the thiophene ring with a six-membered ring like pyridine, which introduces a nitrogen atom and changes the geometry and basicity of the molecule. cambridgemedchemconsulting.com

Modification of the Thiophene Ring : Substituents can be directly introduced onto the available position of the thiophene ring. This can alter the steric and electronic properties of the core scaffold.

Fused Systems

The synthesis of fused systems involves building additional rings onto the thiophene core of this compound. This strategy leads to more rigid and planar molecules, which can have profound effects on their properties.

Thiophene-Fused Systems : One approach is to construct rings that incorporate one of the C-C bonds of the thiophene ring. For example, reacting a suitably substituted this compound precursor could lead to the formation of thieno[b]indoles or other complex heterocyclic systems. The synthesis of pyridazino[4,5-b]indoles from a triazole-substituted indole precursor provides a template for how such complex fused systems can be constructed. mdpi.com

Benzothiophene Analogues : An alternative strategy is to start with a benzothiophene core, which is a thiophene ring fused to a benzene ring, and then introduce the dibenzoyl substitution pattern. This would result in a more extended aromatic system. The synthesis of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives illustrates the use of a benzothiophene scaffold in creating complex molecules. nih.gov

Indenothiophene Derivatives : The creation of indenothiophene-flanked molecules, where a phenyl and thiophene unit are bridged, results in more planar structures with altered electronic properties. rsc.org A similar strategy could be applied to the this compound scaffold to create novel, highly conjugated systems.

These modifications significantly expand the diversity of structures that can be derived from the basic this compound template, opening up new avenues for the discovery of compounds with unique functionalities.

Establishment of Structure-Reactivity and Structure-Function Relationships in Derivatives

A critical aspect of developing new this compound derivatives is to establish clear relationships between their chemical structure and their resulting reactivity and biological function. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for this purpose. longdom.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. longdom.orgnih.gov The development of a QSAR model for this compound derivatives would involve several steps:

Data Set Generation : A series of this compound analogues with varying substituents would be synthesized and their biological activity (e.g., enzyme inhibition, cytotoxicity) would be measured.

Descriptor Calculation : For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors : Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govbiolscigroup.us

Steric Descriptors : Like molecular volume, surface area, and specific substituent parameters (e.g., Taft's steric parameter).

Hydrophobic Descriptors : Most commonly the partition coefficient (logP), which describes the molecule's lipophilicity.

Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques. biolscigroup.us

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * HOMO + 1.2 * (charge on carbonyl oxygen) + constant

This equation would suggest that higher lipophilicity (logP) and a more positive charge on the carbonyl oxygen enhance activity, while a higher HOMO energy is detrimental.

Structure-Reactivity Relationships

The structural modifications also influence the chemical reactivity of the derivatives. For instance, the presence of electron-withdrawing groups on the phenyl rings would make the carbonyl carbons more electrophilic and susceptible to nucleophilic attack. The planarity of the molecule, which can be altered by creating fused systems, can affect its stacking behavior and electronic communication between different parts of the molecule. umich.edu

The establishment of these relationships is crucial for the rational design of new this compound derivatives with improved performance characteristics, whether for therapeutic applications or as advanced materials.

A hypothetical data table for a QSAR study of this compound derivatives is presented below.

| Derivative | Substituent | logP | HOMO (eV) | Biological Activity (log(1/IC50)) |

| 1 | H | 4.5 | -6.2 | 5.1 |

| 2 | 4-Cl | 5.2 | -6.4 | 5.6 |

| 3 | 4-OCH3 | 4.3 | -5.9 | 5.3 |

| 4 | 4-NO2 | 4.4 | -6.8 | 5.9 |

| 5 | 3,5-diCl | 5.9 | -6.6 | 6.2 |

This table is for illustrative purposes and the data are hypothetical.

Strictly Excluding Any Biomedical or Clinical Applications

Organic Electronics and Optoelectronic Devices

Thiophene-containing materials are integral to organic electronics due to their excellent charge transport properties and chemical stability. nbinno.comresearchgate.net The introduction of electron-withdrawing or electron-donating groups onto the thiophene (B33073) ring is a common strategy to tune the electronic energy levels (HOMO/LUMO) for specific device applications. researchgate.net Benzoyl groups, as electron-withdrawing moieties, would be expected to influence these properties significantly. Despite this, specific studies employing 2,4-Dibenzoylthiophene in the active layers of electronic devices have not been reported in the available literature.

Active Layer Components in Organic Solar Cells (OSCs)

Thiophene-based oligomers and polymers are widely used as electron-donor materials in the active layer of organic solar cells, prized for their broad light absorption and efficient charge generation. rsc.org The performance of these materials is highly dependent on their molecular structure. However, no studies were identified that specifically incorporate this compound as either a donor or acceptor component in OSCs, and therefore no performance data can be presented.

Organic Field-Effect Transistors (OFETs)

In the field of OFETs, conjugated thiophene derivatives are among the most successful organic semiconductors, demonstrating high charge carrier mobilities. mdpi.com The planarity and intermolecular packing of these molecules are critical for efficient charge transport. There is no available research that characterizes the thin-film properties or transistor performance of this compound.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are frequently utilized as emitters, hosts, or charge-transport materials in OLEDs. beilstein-journals.org The specific substitution pattern on the thiophene ring dictates the photophysical properties, such as emission color and quantum efficiency. Literature detailing the synthesis and characterization of this compound for OLED applications is not present in the surveyed scientific databases.

Fluorescent Probes and Chemosensors

The fluorescence properties of many organic molecules can be modulated by interaction with specific ions or molecules, forming the basis of chemosensors. Thiophene-based fluorophores are common, but the specific use of this compound as a fluorescent probe or chemosensor has not been documented.

Photorefractive and Nonlinear Optical Materials

Materials with significant nonlinear optical (NLO) responses are crucial for applications in photonics and optical computing. While conjugated organic molecules, including some thiophene derivatives, are known to exhibit NLO properties, no studies on the photorefractive or NLO characteristics of this compound could be located.

Polymer Chemistry and Incorporating Monomers for Advanced Materials

The functionalization of thiophene allows it to be used as a monomer in various polymerization reactions to create advanced materials with tailored properties. Cross-coupling reactions are often employed to synthesize conjugated polymers for electronic applications. nih.gov There is no evidence in the literature of this compound being utilized as a monomer in the synthesis of polymers for advanced materials.

Supramolecular Assembly and Self-Assembled Systems

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. For a molecule like this compound, several types of intermolecular forces would be expected to govern its self-assembly, including π-π stacking interactions between the thiophene and benzoyl rings, and dipole-dipole interactions arising from the polar carbonyl groups. Hydrogen bonding is not anticipated to be a primary driving force unless co-crystallized with a suitable hydrogen-bond donor.

To date, a specific crystal structure for this compound has not been found in the Cambridge Structural Database (CSD). Without crystallographic data, a definitive analysis of its supramolecular assembly remains speculative. However, based on the behavior of analogous aromatic ketones and thiophene derivatives, it is plausible that this compound could form ordered aggregates in solution or in the solid state. The nature of these aggregates would be highly dependent on factors such as solvent polarity and temperature.

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Description | Potential Role in Assembly |

| π-π Stacking | Attraction between the electron clouds of the aromatic thiophene and benzoyl rings. | Could lead to the formation of columnar stacks or layered structures. |

| Dipole-Dipole | Electrostatic attraction between the partial positive charge on the carbonyl carbon and the partial negative charge on the carbonyl oxygen of neighboring molecules. | Would contribute to the overall stability and directionality of the assembly. |

| van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | Provide general cohesion within the supramolecular structure. |

Ligand Design in Organometallic Chemistry and Catalysis

In the realm of organometallic chemistry, this compound possesses several features that could make it a candidate for ligand design. The sulfur atom in the thiophene ring has lone pairs of electrons that could coordinate to a metal center. Additionally, the oxygen atoms of the two benzoyl groups could act as donor atoms, potentially allowing the molecule to function as a bidentate or even a tridentate ligand, coordinating to a metal through a combination of S and O atoms.

The electronic properties of the ligand, influenced by the electron-withdrawing benzoyl groups, would affect the properties of any resulting metal complex. These groups would likely decrease the electron density on the thiophene ring and the sulfur atom, which could influence the strength of the metal-ligand bond and the redox properties of the metal center.

While no specific examples of this compound being used as a ligand in catalytic applications have been identified in the literature, related thiophene-containing ligands have been employed in a variety of catalytic transformations. For instance, complexes of transition metals with thiophene-based ligands have shown activity in cross-coupling reactions, hydrogenations, and polymerizations. The catalytic performance of a hypothetical metal complex of this compound would depend on the nature of the metal, the coordination geometry, and the reaction conditions.

Table 2: Hypothetical Coordination Modes of this compound as a Ligand

| Coordination Mode | Potential Donor Atoms | Description |

| Monodentate | S | The sulfur atom of the thiophene ring coordinates to the metal center. |

| Bidentate (S, O) | S, O (from one benzoyl group) | The sulfur atom and one carbonyl oxygen atom chelate to the metal center. |

| Bidentate (O, O) | O, O (from both benzoyl groups) | The two carbonyl oxygen atoms coordinate to the metal center, potentially bridging two metal centers. |

| Tridentate (O, S, O) | O, S, O | Both carbonyl oxygen atoms and the thiophene sulfur atom coordinate to a single metal center. |

Further experimental and computational studies are necessary to fully elucidate the supramolecular behavior of this compound and to explore its potential as a ligand in the development of novel organometallic complexes and catalysts.

Future Research Directions and Emerging Paradigms in 2,4 Dibenzoylthiophene Chemistry

Integration into Multifunctional Advanced Materials Systems

The distinct structure of 2,4-Dibenzoylthiophene, which combines a sulfur-containing aromatic heterocycle with two carbonyl-containing phenyl groups, makes it a compelling candidate for advanced materials. Thiophene-based derivatives are already recognized for their importance in materials science, particularly in organic electronics, thin-film field-effect transistors, and solar cells due to their versatile electronic and optical properties. researchgate.net The future lies in exploiting the specific functionalities of the dibenzoyl substitution to create multifunctional materials.

Research efforts are anticipated to focus on incorporating the this compound moiety into polymer backbones or as a functional additive. In polymer science, it could serve as a monomer or a cross-linking agent in photopolymerization processes, where the benzoyl groups act as photo-responsive units. google.com The thiophene (B33073) core, known for its electron-donating capabilities, combined with the electron-withdrawing nature of the benzoyl groups, can lead to materials with tailored optoelectronic properties, such as those used in light-emitting diodes or organic photovoltaics. nih.gov

Future investigations will likely explore the synergy between its photo-initiating capabilities and the inherent semiconducting properties of thiophene-containing polymers. This could lead to the development of "all-in-one" materials where the initiator is covalently bound to the semiconducting matrix, improving efficiency and stability in devices.

Table 1: Potential Applications of this compound in Multifunctional Materials

| Material System | Potential Role of this compound | Targeted Properties |

| Conducting Polymers | Co-monomer or dopant | Tunable bandgap, enhanced charge transport, photo-conductivity |

| Photoresists & 3D Printing | Photoinitiator | High initiation efficiency under specific wavelengths, improved spatial resolution |

| Organic Light-Emitting Diodes (OLEDs) | Host material or emissive layer component | Enhanced charge injection/transport, phosphorescence at room temperature |

| Non-linear Optical (NLO) Materials | Chromophore | High second or third-order optical non-linearity for optical switching |

Sustainable Synthesis and Green Chemistry Methodologies

Traditional synthesis routes to substituted thiophenes, such as the Paal–Knorr or Gewald reactions, often involve harsh conditions or produce significant waste. nih.gov The future of this compound synthesis hinges on the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. eurekaselect.comrsc.org

Key areas of development include one-pot multicomponent reactions (MCRs) that reduce the number of synthetic steps, thereby saving energy and reducing waste. nih.gov Researchers are exploring novel, metal-free catalytic systems to avoid the toxicity and cost associated with heavy metal catalysts often used in cross-coupling reactions. nih.govunito.it The use of environmentally benign solvents, particularly water or deep eutectic solvents, is another promising avenue. rsc.orgunito.it For instance, Pd-catalysed direct C–H arylation of thiophene derivatives has been successfully performed in water, even repurposing industrial wastewater for the process. unito.it

Adapting such methods for the synthesis of this compound, potentially through a green Friedel-Crafts acylation or a convergent multicomponent strategy, is a primary goal. Furthermore, the development of photoinitiators derived from biomass or other renewable sources is a growing trend, and future work may focus on creating bio-based analogues of this compound. google.comrsc.org

Table 2: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Methodology | Traditional Approach (e.g., Friedel-Crafts) | Green Chemistry Approach |

| Catalyst | Lewis acids (e.g., AlCl₃), often in stoichiometric amounts | Recyclable solid acids, metal-free catalysts, biocatalysts |

| Solvent | Halogenated organic solvents (e.g., CS₂, CH₂Cl₂) | Water, supercritical CO₂, ionic liquids, deep eutectic solvents, or solvent-free conditions nih.govrsc.org |

| Reaction Steps | Often multi-step with intermediate isolation | One-pot or tandem reactions, multicomponent reactions nih.gov |

| Atom Economy | Lower, due to by-product formation | Higher, maximizing incorporation of starting materials into the final product |

| Energy Use | Often requires high temperatures and prolonged reaction times | Microwave-assisted synthesis, sonochemistry, lower temperature reactions |

Application of In-Situ and Operando Characterization Techniques

To fully understand and optimize the behavior of this compound in its intended applications, particularly during dynamic processes like polymerization or within an operating electronic device, advanced characterization techniques are essential. In-situ and operando methods, which monitor materials in real-time under actual operating conditions, offer unparalleled insights. youtube.comresearchgate.net

Techniques such as time-domain NMR (TD-NMR), electrospray ionization mass spectrometry (ESI-MS), and various spectroscopic methods (FT-IR, Raman) can be used to monitor polymerization reactions initiated by this compound. mdpi.comnih.govresearchgate.net This allows for the real-time tracking of monomer conversion, the formation of intermediates, and the kinetics of the reaction, providing a deeper understanding of the initiation mechanism. researchgate.net For example, the evolution of signals from rigid and mobile molecular segments during the formation of a solid polymer from liquid monomers can be followed using ¹H TD-NMR. researchgate.net

In the context of materials science, operando X-ray diffraction (XRD) or atomic force microscopy (AFM) could be used to study the structural and morphological changes in a this compound-containing material within a functioning battery or transistor. utwente.nlyoutube.com This would reveal crucial information about degradation pathways, charge trapping, and the relationship between molecular-level changes and device performance, guiding the design of more robust and efficient materials. utwente.nl

Leveraging Machine Learning and Artificial Intelligence for Design and Discovery of Derivatives

The discovery of new molecules with tailored properties is traditionally a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate this process. nih.govrsc.org For this compound, these computational approaches can be used to rapidly screen virtual libraries of derivatives and predict their properties, guiding synthetic efforts toward the most promising candidates. nih.govacs.org

By training ML models on existing datasets of thiophene-containing compounds, it is possible to develop robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict key properties for new this compound derivatives, such as their absorption spectra, triplet energy levels, and photoinitiation efficiency. This in-silico screening can significantly reduce the number of compounds that need to be synthesized and tested in the lab. nih.gov

Table 3: Application of AI/ML in this compound Derivative Discovery

| AI/ML Technique | Application Goal | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict properties (e.g., absorption wavelength, initiation efficiency) of new derivatives. nih.gov | Prioritized list of candidate molecules for synthesis, reducing experimental cost. |

| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | Design novel this compound derivatives with target properties. | Discovery of unconventional, high-performance molecular structures. |

| Molecular Dynamics Simulations | Simulate the interaction of derivatives with monomers or in a material matrix. | Insight into reaction mechanisms and material compatibility. |

| Natural Language Processing (NLP) | Mine existing scientific literature for reaction conditions and properties. | Rapidly build comprehensive datasets for training ML models. |

Q & A

Q. What are the common synthetic routes for 2,4-Dibenzoylthiophene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts benzoylation of thiophene derivatives. Key steps include:

- Benzoylation : Introducing benzoyl groups at the 2- and 4-positions using AlCl₃ as a Lewis catalyst. Temperature control (0–5°C) minimizes side reactions like over-substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

- Optimization : Adjusting stoichiometry (e.g., 2.2 equiv benzoyl chloride per thiophene) and reaction time (4–6 hrs) improves yields. Microwave-assisted synthesis has been explored for faster kinetics .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Conventional AlCl₃ | AlCl₃ | 65–70 | ≥95% | |

| Microwave-assisted | FeCl₃ | 78–82 | ≥98% |

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural and purity validation:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm for benzoyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 318.08 for C₁₈H₁₄O₂S) .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C-S (680–720 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between thiophene and benzoyl moieties (e.g., 15–20° planar deviation) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for material science applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- HOMO-LUMO Gaps : Calculated gaps (~3.1 eV) suggest suitability as a semiconductor in organic electronics .

- Charge Transport : Electron-withdrawing benzoyl groups enhance electron mobility (µₑ ~ 0.12 cm²/V·s) in thin-film transistors .

- Solvatochromism : TD-DFT predicts redshifted absorption spectra in polar solvents (e.g., λₘₐₓ shift from 340 nm in hexane to 365 nm in DMSO) .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation includes:

- Dose-Response Curves : Establish EC₅₀ values across multiple assays (e.g., cytotoxicity vs. enzyme inhibition) to confirm specificity .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed benzoyl groups under physiological pH) that may confound results .

- Crystallographic Validation : Co-crystal structures with target proteins (e.g., kinases) clarify binding modes and exclude off-target effects .

Q. How does the introduction of electron-withdrawing substituents alter the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Substituents like nitro (-NO₂) or cyano (-CN) groups:

- Activate Positions 3 and 5 for Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) by increasing electrophilicity .

- Modify Redox Potentials : Cyclic voltammetry shows shifted oxidation peaks (e.g., +0.45 V vs. SCE for nitro derivatives), enabling tailored electrocatalysis .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- Multivariate Regression : Correlates substituent parameters (Hammett σ, π-logP) with bioactivity (e.g., IC₅₀ values) .

- Cluster Analysis : Groups analogs by similarity in 3D pharmacophore space (e.g., Schrödinger Phase) to identify lead compounds .

- Machine Learning : Random Forest models predict toxicity endpoints (e.g., LD₅₀) using molecular descriptors like topological polar surface area (TPSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.